Uridine 5'-(trihydrogen diphosphate), P'-a-D-xylopyranosyl ester,disodium salt
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Overview
Description
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt is a crystalline compound with high solubility in water. It is commonly used in biochemical research and laboratory work, particularly in nucleic acid biology and molecular biology as a substrate or reagent .
Preparation Methods
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt can be synthesized through multi-step organic synthesis reactions. The synthetic route typically involves the phosphorylation of uridine derivatives followed by the esterification with D-xylopyranose .
Chemical Reactions Analysis
Scientific Research Applications
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and nucleic acid chemistry.
Biology: Serves as a substrate in studies of nucleic acid (RNA) biosynthesis and cell signaling.
Medicine: Investigated for its role in cellular processes and potential therapeutic applications.
Industry: Utilized in the production of nucleotides and other biochemical compounds.
Mechanism of Action
The compound acts as a substrate for enzymes involved in nucleic acid biosynthesis. It is an endogenous metabolite that catalyzes the glucuronidation of various substrates. It also serves as a ligand for P2Y receptors, particularly the P2Y6 receptor, where it acts as a selective agonist . This interaction promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage .
Comparison with Similar Compounds
Similar compounds include:
Uridine 5’-diphosphate disodium salt: Shares similar biochemical properties and applications but differs in its specific esterification.
Uridine 5’-triphosphate trisodium salt: Another nucleotide with similar functions but with an additional phosphate group.
Uridine 5’-monophosphate disodium salt: A simpler nucleotide with fewer phosphate groups.
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt is unique due to its specific esterification with D-xylopyranose, which imparts distinct biochemical properties and applications .
Properties
CAS No. |
108320-89-4 |
---|---|
Molecular Formula |
C14H22N2Na2O16P2 |
Molecular Weight |
582.26 g/mol |
InChI |
InChI=1S/C14H22N2O16P2.2Na/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23;;/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23);;/t5-,6-,8+,9-,10-,11-,12-,13-;;/m1../s1 |
InChI Key |
NEJJEMLBIKJTCC-SMSDBRRYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |
Origin of Product |
United States |
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